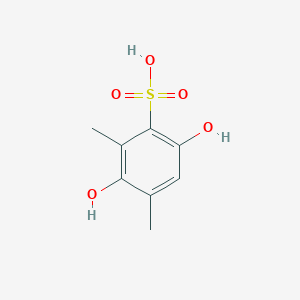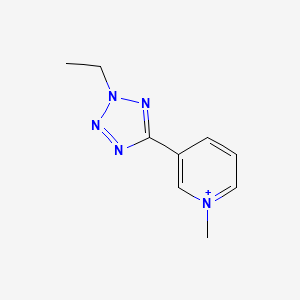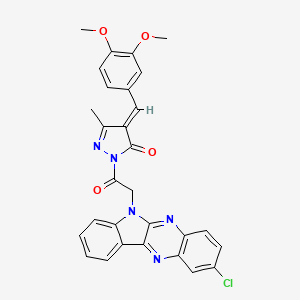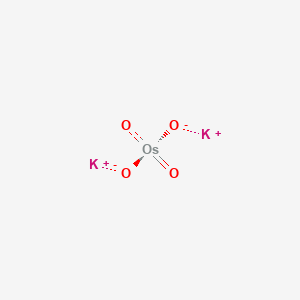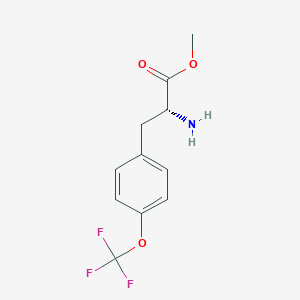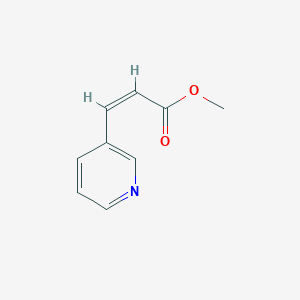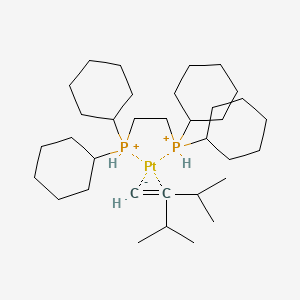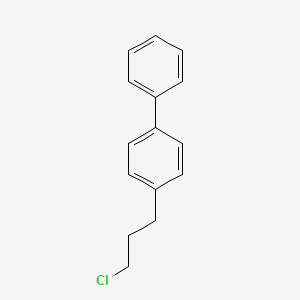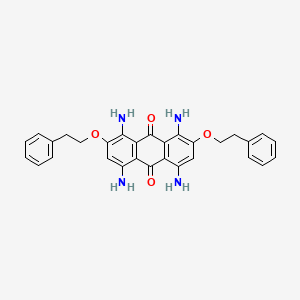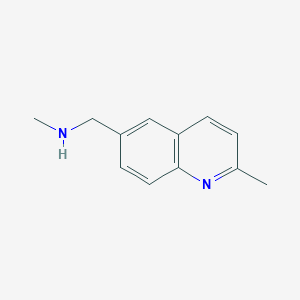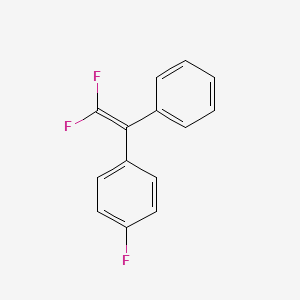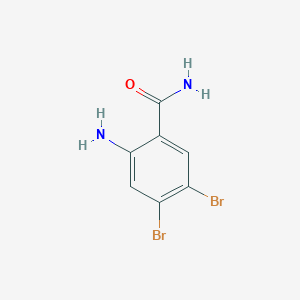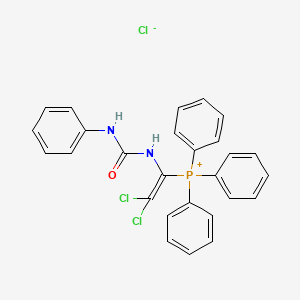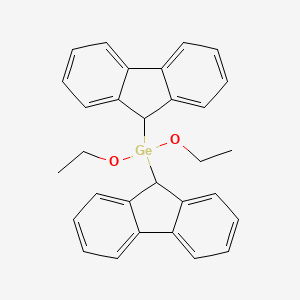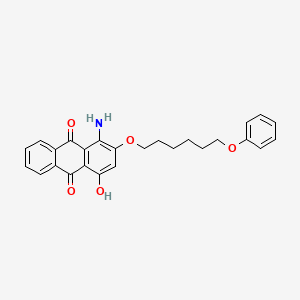
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C26H23NO4. This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. The structure of this compound includes an anthracene backbone with amino, hydroxy, and phenoxyhexyl substituents, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione typically involves multiple steps:
Starting Material: The synthesis begins with anthracene-9,10-dione.
Hydroxylation: The hydroxyl group at the 4-position is introduced via a hydroxylation reaction, often using oxidizing agents.
Phenoxyhexylation: The phenoxyhexyl group is introduced at the 2-position through an etherification reaction, typically using phenoxyhexanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and hydroxy groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups.
Applications De Recherche Scientifique
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthraquinone: The parent compound with a simpler structure.
1-Amino-4-hydroxyanthraquinone: Lacks the phenoxyhexyl group.
2-Phenoxyanthraquinone: Lacks the amino and hydroxy groups.
Uniqueness
1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxyhexyl group enhances its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
59373-50-1 |
|---|---|
Formule moléculaire |
C26H25NO5 |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-(6-phenoxyhexoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H25NO5/c27-24-21(32-15-9-2-1-8-14-31-17-10-4-3-5-11-17)16-20(28)22-23(24)26(30)19-13-7-6-12-18(19)25(22)29/h3-7,10-13,16,28H,1-2,8-9,14-15,27H2 |
Clé InChI |
IASGXYFAFAFDTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


